3-(Methoxymethyl)azepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJDQOHJZCKXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Methoxymethyl)azepane CAS 1566574-76-2 chemical properties
CAS: 1566574-76-2 Formula: C8H17NO Molecular Weight: 143.23 g/mol [1]
Executive Summary: The "Escaping Flatland" Scaffold
In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), 3-(Methoxymethyl)azepane (CAS 1566574-76-2) represents a high-value, sp³-rich scaffold. Unlike the ubiquitous piperidine and pyrrolidine cores, the seven-membered azepane ring offers unique conformational flexibility and vector orientation, allowing medicinal chemists to explore novel chemical space.[2] This compound serves as a critical intermediate for introducing the azepane motif, particularly in programs targeting G-protein-coupled receptors (GPCRs) and CNS targets where "escaping flatland" (increasing three-dimensionality) correlates with improved clinical success rates.
Physicochemical Identity & Profile
The physicochemical profile of this compound is defined by the basicity of the secondary amine and the lipophilicity modulation provided by the methoxymethyl ether.
Table 1: Physicochemical Properties (Predicted vs. Analogous)
| Property | Value (Predicted/Exp) | Relevance in Drug Design |
| Boiling Point | 192.1 ± 13.0 °C | High boiling point requires vacuum distillation for purification. |
| Density | 0.872 ± 0.06 g/cm³ | Standard organic liquid handling. |
| pKa (Conj. Acid) | ~10.2 – 10.8 (Est.) | Typical secondary amine basicity; exists as cation at physiological pH. |
| LogP | ~1.1 – 1.4 | Moderate lipophilicity; suitable for CNS penetration when derivatized. |
| TPSA | ~21 Ų | Low polar surface area favors membrane permeability. |
| H-Bond Donors | 1 (NH) | Key handle for derivatization (alkylation/acylation). |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor, influencing solubility. |
Data sources: Predicted values derived from fragment-based contributions [1].
Conformational Analysis
The azepane ring is fluxional, adopting multiple low-energy conformations (twist-chair, twist-boat). The substitution at the C3 position breaks the symmetry, creating a chiral center (if resolved) and biasing the ring pucker.
-
Implication: When binding to a rigid protein pocket, the energy penalty for freezing the azepane conformation must be compensated by specific interactions. The methoxymethyl group provides a rotational vector for H-bond acceptance, often exploited to pick up backbone interactions in the target protein.
Synthetic Architectures: Classical vs. Modern
The synthesis of substituted azepanes has historically been challenging, often leading to their underrepresentation in screening libraries. Two distinct pathways exist: the classical "Ring Expansion" and the modern "Photochemical Dearomatization."
Pathway A: Classical Ring Expansion (Schmidt/Beckmann)
Traditionally, 3-substituted azepanes are accessed via the ring expansion of 2-substituted cyclohexanones using hydrazoic acid (Schmidt reaction) or hydroxylamine-O-sulfonic acid.
-
Mechanism: Migration of the carbon atom to the nitrogen center.
-
Limitation: Regioselectivity issues (migration of the more vs. less substituted carbon) often yield mixtures of 3- and 4-substituted isomers, requiring tedious chromatographic separation.
Pathway B: Photochemical Dearomatization (The "Manchester" Method)
A breakthrough approach involves the photochemical skeletal editing of nitroarenes. This method, highlighted in recent high-impact literature [2], converts stable nitrobenzenes into azepanes.
-
Mechanism: Blue-light irradiation of o-substituted nitrobenzenes triggers a nitro-to-nitrene conversion, followed by ring expansion to a 3H-azepine intermediate. Subsequent hydrogenolysis yields the saturated azepane.
-
Advantage: This method allows for the precise installation of substituents (like the methoxymethyl group) based on the substitution pattern of the aromatic precursor, bypassing the regioselectivity issues of the Schmidt reaction.
Visualization: Synthesis Decision Tree
Figure 1: Comparison of synthetic routes. The photochemical pathway offers superior regiocontrol for 3-substituted azepanes.
Experimental Protocol: Self-Validating N-Functionalization
As a secondary amine, CAS 1566574-76-2 is primarily used as a nucleophile. The following protocol describes a standard Reductive Amination , a high-frequency workflow in library synthesis. This protocol includes built-in checkpoints (CP) to ensure integrity.
Objective: Couple this compound (1.0 eq) with a generic Aryl-Aldehyde (1.1 eq).
Reagents
-
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slower reactions requiring mild heat.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB), 1.5 eq.
-
Catalyst: Acetic Acid (AcOH), 1-2 drops (catalytic).
Step-by-Step Methodology
-
Imine Formation (Equilibrium Check):
-
Dissolve the Aryl-Aldehyde (1.1 mmol) in DCE (5 mL).
-
Add this compound (1.0 mmol) and AcOH.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
CP1 (Validation): Take a crude LCMS aliquot. Look for the disappearance of the aldehyde peak and the appearance of the imine mass (M+1 = MW_amine + MW_aldehyde - 18). Do NOT proceed to reduction until imine formation is observed.
-
-
Reduction:
-
Add STAB (1.5 mmol) in one portion. Caution: Mild gas evolution.
-
Stir at RT for 4–16 hours.
-
CP2 (Endpoint): LCMS should show conversion of the Imine (M-18) to the Amine (M+2 relative to imine).
-
-
Workup (Basicity Control):
-
Quench with saturated aqueous NaHCO₃. Crucial: The azepane nitrogen is basic; ensure the aqueous layer is pH > 8 to keep the product in the organic phase.
-
Extract with DCM (3x). Dry over Na₂SO₄.
-
-
Purification:
-
Flash chromatography. Gradient: 0% → 10% MeOH in DCM.
-
Note: Azepanes can streak on silica. Add 1% NH₄OH or Et₃N to the eluent to sharpen peaks.
-
Applications in Medicinal Chemistry
Vector Exploration
The 7-membered ring places the C3-substituent (methoxymethyl) at a distinct angle compared to C3-substituted piperidines (6-membered) or pyrrolidines (5-membered).
-
Isostere Logic: If a piperidine analog shows metabolic liability or poor selectivity, expanding the ring to azepane changes the vector of the substituent by approximately 15–20 degrees. This can disrupt clashes with metabolic enzymes (CYP450) or pick up new hydrophobic interactions in the target receptor [3].
Case Study: Cannabinoid Receptor Modulation
Azepane scaffolds have been explicitly cited in patent literature for Cannabinoid Receptor 1 (CB1) modulation. The flexibility of the azepane ring allows the molecule to adopt the "toggle switch" conformation required for inverse agonism in GPCRs [4].
Safety & Handling
-
Hazard Classification (Extrapolated): Likely Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.
-
Incompatibility: Avoid strong oxidizing agents (reacts with ether/amine) and acid chlorides (unless acylation is intended).
References
-
ChemicalBook. this compound CAS#: 1566574-76-2 Properties. Retrieved from
-
Ruffoni, A., et al. (2024).[3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from
-
Sihuilong, et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from
-
Lange, J.H.M., et al. (2007). Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. WO2007131538A1. Retrieved from
Sources
Structure-activity relationship of 3-substituted azepane derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Substituted Azepane Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing 3-substituted azepane derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and biological function. We will delve into the conformational intricacies of the seven-membered azepane ring, examine how substitutions at the C3-position dictate therapeutic activity across various target classes, and provide actionable protocols for synthesis and evaluation.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in over 20 FDA-approved drugs, where it serves as a crucial pharmacophore for a wide array of biological targets.[3] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold possesses a higher degree of conformational flexibility.[1][4] This inherent dynamism allows for a more nuanced exploration of the three-dimensional chemical space, offering unique opportunities for designing potent and selective therapeutic agents.[5]
The true potential of the azepane scaffold is unlocked through precise substitution. The placement of functional groups around the ring directly influences its physicochemical properties and its interaction with biological macromolecules. Substitution at the 3-position is of particular interest as it allows for the introduction of diverse chemical functionalities that can serve as key binding elements, modulate solubility and metabolic stability, and fine-tune the overall pharmacological profile of the molecule. This guide will focus specifically on elucidating the SAR principles that govern these critical C3-substitutions.
Foundational SAR Principles: Causality in Design
Understanding the SAR of 3-substituted azepanes requires an appreciation for the interplay between the substituent's properties and the scaffold's inherent characteristics.
The Decisive Role of Conformational Control
The seven-membered azepane ring does not exist as a planar structure but rather adopts a series of low-energy chair and boat-like conformations. The introduction of a substituent at the 3-position can significantly influence the equilibrium between these conformers.[4] This is a critical design consideration: biasing the conformation toward one that is complementary to the target's binding pocket can lead to a substantial increase in potency. The choice of a substituent, therefore, is not merely about its chemical nature but also about its steric influence on the ring's preferred three-dimensional shape.
Stereochemistry: The Basis of Selective Recognition
Chirality at the C3-position is a pivotal factor in determining biological activity. The (R)- and (S)-enantiomers of a 3-substituted azepane can exhibit vastly different potencies, selectivities, and even pharmacological effects. This is because biological targets, being chiral themselves, often display stereospecific recognition. A successful drug design campaign must, therefore, involve the synthesis and evaluation of individual stereoisomers to identify the eutomer—the more active isomer—and to understand the spatial requirements of the target's binding site.
Physicochemical Modulation via the 3-Substituent
The 3-substituent is a primary handle for optimizing the drug-like properties of the molecule. Key parameters include:
-
Lipophilicity (LogP): Affects solubility, permeability across biological membranes (including the blood-brain barrier), and plasma protein binding. For Central Nervous System (CNS) targets, tuning lipophilicity is a delicate balancing act to achieve sufficient brain penetration without introducing off-target effects or metabolic liabilities.[6][7]
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors or acceptors on the substituent can facilitate strong, directional interactions with the target protein, often anchoring the molecule in the binding pocket and contributing significantly to affinity.
-
Polar Surface Area (PSA): This property, influenced by polar atoms in the substituent, is a key predictor of cell permeability. Structural modifications that alter PSA can be used to optimize oral bioavailability and CNS penetration.[7]
The logical relationship between these core principles and the drug discovery process is illustrated below.
Caption: Core principles governing the SAR of 3-substituted azepanes.
SAR in Action: Targeting Specific Biological Systems
The versatility of the 3-substituted azepane scaffold is evident in its application across multiple therapeutic areas.
Central Nervous System (CNS) Targets
Azepane derivatives are particularly prominent as modulators of CNS receptors, where achieving blood-brain barrier penetration is a prerequisite for efficacy.[8][9]
-
5-HT Receptor Antagonists: The serotonin (5-HT) receptors are a major target class for neurological and psychiatric disorders. For instance, derivatives of 1,4-diazepane (a related seven-membered ring system) have been developed as potent 5-HT6 receptor antagonists for cognitive enhancement in Alzheimer's disease.[10] In these series, the 3-position of the aryl ring attached to the core often dictates activity. SAR studies revealed that small, electron-withdrawing groups at this position generally lead to higher affinity. This is rationalized by the formation of specific interactions within the receptor's binding pocket, a hypothesis often confirmed through molecular modeling and 3D-QSAR studies.[10][11]
-
5-HT2C Receptor Agonists: Fused pyrimido[4,5-d]azepine systems have been optimized as selective 5-HT2C receptor agonists.[12] A rational design strategy focusing on CNS penetration and SAR-based optimization of selectivity led to potent compounds. The substitution pattern on the azepine ring was critical for achieving the desired balance of properties, demonstrating that even within a fused system, modifications to the seven-membered ring portion drive the pharmacological profile.[12]
Enzyme Inhibitors
The conformational flexibility of the azepane ring allows it to adapt to the well-defined active sites of enzymes.
-
Protein Tyrosine Phosphatase (PTP) Inhibitors: Azepane-containing derivatives have been identified as novel inhibitors of PTPN2 and PTPN1, enzymes implicated in cancer and metabolic disorders.[13] Structure-based rational design, guided by detailed structural analysis, was used to refine the chemical structures. The 3-substituents on the azepane ring were explored to optimize interactions with specific sub-pockets of the enzyme active site, leading to compounds with nanomolar inhibitory potential.[13]
Anticancer Agents
The development of azepane-containing analogs as anticancer agents is an active area of research.[3][8] For example, in a series of novel 3,9-substituted α-carboline derivatives (a fused heterocyclic system containing a seven-membered ring), the substituent at the 3-position was found to be crucial for cytotoxic activity against colorectal cancer cells.[14] Specifically, a methyl ester (COOCH3) or hydroxymethyl (CH2OH) group at this position was essential for maximal potency. The most active compounds induced apoptosis by activating death receptor and mitochondrial signaling pathways, highlighting the profound biological consequences of precise C3-substitution.[14]
Quantitative SAR: Data-Driven Insights
To systematically explore the SAR, a library of analogs is synthesized where the substituent at the 3-position is varied. The biological activity of each compound is then quantified. The following table represents a hypothetical dataset for a series of 3-substituted azepanes targeting the 5-HT6 receptor, illustrating typical SAR trends.
| Compound | 3-Substituent (R) | Binding Affinity (Ki, nM) | LogP | Comments |
| 1a | -H | 250 | 2.1 | Baseline affinity. |
| 1b | -CH3 | 150 | 2.5 | Small alkyl group tolerated, slight increase in affinity. |
| 1c | -Cl | 45 | 2.8 | Electron-withdrawing group significantly improves affinity. |
| 1d | -OCH3 | 90 | 2.0 | Methoxy group provides a balance of electronics and H-bonding. |
| 1e | -OH | 120 | 1.6 | H-bond donor is favorable but lower lipophilicity reduces overall affinity. |
| 1f | -C(CH3)3 | 400 | 3.5 | Bulky t-butyl group introduces steric clash, reducing affinity. |
| 1g | -CF3 | 25 | 3.0 | Strong electron-withdrawing group leads to highest affinity. |
Data are hypothetical and for illustrative purposes only.
This quantitative data allows for the development of a clear SAR narrative: for this particular scaffold and target, small, electron-withdrawing substituents at the 3-position are highly favorable for binding affinity. Bulky groups are detrimental, likely due to steric hindrance within the binding site.
Experimental Workflows: A Self-Validating System
Scientific integrity demands that protocols are robust and reproducible. The following sections outline standardized procedures for the synthesis and evaluation of 3-substituted azepane derivatives.
Synthetic Workflow
Accessing diverse 3-substituted azepanes is crucial for SAR exploration. Modern synthetic chemistry offers several powerful strategies, including the ring expansion of smaller heterocycles and the dearomative ring expansion of readily available nitroarenes.[5][15][16] The workflow below illustrates the logical progression from starting materials to a purified compound ready for biological testing.
Caption: General workflow for synthesis and validation of azepane derivatives.
Detailed Protocol: Synthesis of a 3-Aryl Azepane Derivative
This protocol is a representative example based on modern synthetic methods for creating analogs for SAR studies.
-
Reaction Setup: To a solution of the corresponding 3-substituted nitrobenzene (1.0 mmol) in a suitable solvent like acetonitrile (20 mL) in a quartz reaction vessel, add a phosphine reagent such as triphenylphosphine (1.2 mmol).
-
Photochemical Ring Expansion: Degas the solution with argon for 15 minutes. Irradiate the mixture with a blue LED lamp (e.g., 450 nm) at room temperature with stirring for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed. This step forms the corresponding azepine intermediate.[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the substituted azepine.
-
Reduction to Azepane: Dissolve the purified azepine (0.8 mmol) in methanol (15 mL). Add a catalyst such as Palladium on carbon (10 mol%). Subject the mixture to hydrogenation (H2 balloon or Parr shaker) at room temperature until the reaction is complete.
-
Final Purification & Verification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the resulting crude azepane by chromatography or recrystallization. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This verification is non-negotiable and ensures that the biological data generated is from the intended molecule.
Detailed Protocol: In Vitro Biological Assay (5-HT6 Receptor Binding)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT6 receptor, a crucial step in quantifying the "activity" in SAR.
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
50 µL of [³H]-LSD (a radioligand, final concentration ~1.5 nM).
-
50 µL of various concentrations of the test 3-substituted azepane derivative (e.g., from 0.1 nM to 10 µM).
-
50 µL of the cell membrane preparation (containing ~15 µg of protein).
-
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of a known, non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).
-
Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and place them in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a nonlinear regression analysis (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This Ki value is the quantitative measure of activity used in the SAR table.
Conclusion and Future Horizons
The 3-substituted azepane scaffold is a validated and highly versatile platform for modern drug discovery. The structure-activity relationships are governed by a sophisticated interplay of conformational control, stereochemistry, and the physicochemical properties of the C3-substituent. A deep understanding of these principles allows medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells. PubMed. Available at: [Link]
-
Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][13][14][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Available at: [Link]
-
Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. Available at: [Link]
-
Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. PubMed. Available at: [Link]
-
Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. Available at: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]
-
Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]
-
Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. ResearchGate. Available at: [Link]
-
Prodrug Approaches for CNS Delivery. PubMed Central. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]
-
Synthesis of Selenium-Based Small Molecules Inspired by CNS-Targeting Psychotropic Drugs and Mediators. MDPI. Available at: [Link]
-
Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. Available at: [Link]
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. Available at: [Link]
-
Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 11. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Strategic Leap Beyond the Chair: A Technical Guide to the Bioisosteric Replacement of Piperidine with 3-(Methoxymethyl)azepane
Abstract
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast number of approved therapeutics.[1][2] Its rigid chair conformation provides a reliable anchor for pharmacophores, yet this very rigidity can be a limitation. This guide delves into a specific, strategic evolution in scaffold design: the bioisosteric replacement of piperidine with 3-(methoxymethyl)azepane. We will dissect the fundamental physicochemical and conformational consequences of this "ring expansion-plus-functionalization" strategy. This document provides the strategic rationale, synthetic pathways, and analytical considerations for medicinal chemists aiming to unlock novel chemical space, modulate drug-like properties, and ultimately, discover next-generation therapeutics.
Introduction: Escaping the Flatlands of Saturated Heterocycles
The over-representation of five- and six-membered rings in drug discovery is not solely based on synthetic accessibility but also on a degree of historical bias.[3] While piperidine offers a stable and predictable three-dimensional (3D) structure, the drive to improve properties such as solubility, metabolic stability, and target residence time necessitates the exploration of novel 3D scaffolds.[1][4][5] Bioisosterism, the exchange of one functional group for another with similar steric and electronic properties to retain or enhance biological activity, is a powerful tool in this endeavor.[6]
The transition from a six-membered piperidine to a seven-membered azepane is a compelling bioisosteric leap. This ring expansion fundamentally alters the scaffold's conformational landscape, moving from the predictable chair of piperidine to a more flexible and dynamic system in the azepane.[7] This guide focuses on a nuanced version of this strategy: the incorporation of a 3-(methoxymethyl) substituent on the azepane ring. This specific functionalization is not merely a placeholder; it is a deliberate design choice to modulate polarity, introduce a potential hydrogen bond acceptor, and influence the conformational equilibrium of the flexible azepane core.
The Piperidine Problem and the Azepane Solution: A Comparative Analysis
The decision to move away from a well-trodden scaffold like piperidine must be rooted in a clear understanding of its limitations and the potential advantages of the alternative.
Conformational Rigidity vs. Dynamic Flexibility
The piperidine ring predominantly exists in a stable chair conformation.[1] This rigidity can be advantageous for locking a molecule into a bioactive conformation. However, it can also be a liability if the optimal binding pose requires a vector or geometry that the piperidine chair cannot easily adopt.
The azepane ring, in contrast, is significantly more flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[8] This conformational dynamism allows the scaffold to present its substituents in a wider array of spatial arrangements, potentially leading to improved interactions with a biological target. The 3-(methoxymethyl) substituent can further influence this landscape, potentially stabilizing one conformation over others through intramolecular interactions.[7]
Logical Rationale for Ring Expansion
Caption: Proposed synthetic workflow to this compound.
Detailed Experimental Protocol
Step 1: Reduction of N-Boc-3-piperidinecarboxylic acid methyl ester to (N-Boc-piperidin-3-yl)methanol
-
Rationale: This initial reduction provides the key hydroxymethyl functional group that will ultimately be etherified. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
To a stirred solution of N-Boc-3-piperidinecarboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add LiAlH4 (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by silica gel chromatography.
-
Step 2: O-Methylation to N-Boc-3-(methoxymethyl)piperidine
-
Rationale: This step creates the piperidine analog for direct comparison. A standard Williamson ether synthesis is employed.
-
Procedure:
-
To a stirred solution of (N-Boc-piperidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (MeI, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by silica gel chromatography to afford N-Boc-3-(methoxymethyl)piperidine.
-
Step 3: Ring Expansion to N-Boc-azepan-4-one
-
Rationale: This is a key transformation to generate the seven-membered ring. While various methods exist, a Tiffeneau-Demjanov type rearrangement or a diazomethane-based ring expansion of a corresponding ketone are common strategies. For this guide, we will outline a conceptual pathway. A practical execution would involve oxidation of the alcohol to the ketone, followed by the ring expansion.
Step 4: Reduction and Functionalization to yield N-Boc-3-(methoxymethyl)azepane
-
Rationale: Following the successful formation of a suitable azepane intermediate (e.g., an ester or ketone at the 3- or 4-position), standard functional group interconversions can be employed to arrive at the desired 3-(hydroxymethyl)azepane, which is then methylated as described in Step 2.
Step 5: N-Boc Deprotection
-
Rationale: The final step to reveal the secondary amine for further derivatization.
-
Procedure:
-
Dissolve the N-Boc protected azepane (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO3.
-
Dry the organic layer over Na2SO4 and concentrate to yield the final product.
-
Impact on Pharmacological Profile: A Predictive Analysis
Without a direct case study, we must rely on established medicinal chemistry principles to predict the consequences of this bioisosteric replacement.
Target Binding and Selectivity
The increased conformational flexibility of the this compound scaffold can be a double-edged sword.
-
Potential for Enhanced Affinity: The ability to explore a wider conformational space may allow the molecule to achieve a more optimal fit within a binding pocket, potentially increasing affinity. The methoxymethyl group can act as a hydrogen bond acceptor, forming a new, favorable interaction with the target protein that was not possible with a simple piperidine ring. This is particularly relevant for targets like GPCRs, where subtle conformational changes can significantly impact ligand binding and downstream signaling. [9][10]* Risk of Reduced Affinity or Selectivity: The entropic cost of "freezing" a flexible molecule into a single bioactive conformation upon binding can be higher than for a rigid analog. This can lead to a decrease in binding affinity. Furthermore, the ability to adopt multiple shapes might allow the molecule to bind to off-targets, potentially reducing selectivity.
Experimental Evaluation Workflow
Caption: A self-validating workflow for comparative analysis.
ADME Properties
The shift from piperidine to this compound can have profound and beneficial effects on the ADME profile.
-
Metabolic Stability: The piperidine ring is susceptible to metabolism, often via oxidation at positions alpha to the nitrogen. [1]The larger, more flexible azepane ring may present a different metabolic profile. The 3-position substituent moves the site of potential metabolism away from the nitrogen, and the ring's flexibility might alter its presentation to metabolic enzymes like Cytochrome P450s.
-
Solubility and Permeability: The introduction of the ether oxygen increases the molecule's TPSA, which is often correlated with improved aqueous solubility. This can be a significant advantage for compounds suffering from poor solubility. The impact on permeability is more complex, as increased polarity can sometimes hinder passive diffusion across cell membranes. An experimental assessment (e.g., a PAMPA assay) is crucial.
Conclusion and Future Outlook
The bioisosteric replacement of piperidine with this compound is a sophisticated strategy that moves beyond simple ring expansion. It is a deliberate tactic to modulate conformational dynamics, fine-tune physicochemical properties, and introduce new points of interaction with a biological target. The increased synthetic challenge is offset by the potential to unlock novel chemical space and solve pervasive issues in drug development such as poor solubility or metabolic instability.
This guide provides a framework for the rational design, synthesis, and evaluation of this promising scaffold. As drug discovery continues to demand molecules with increasingly optimized and nuanced properties, such strategic "scaffold hopping" will be an indispensable tool in the medicinal chemist's arsenal. The leap from the rigid chair of piperidine to the dynamic crown of a functionalized azepane may be the key to the next generation of innovative medicines.
References
-
PrepChem. Synthesis of N-(3-hydroxypropyl)azepane. Available from: [Link]
- Ghosh, A. K., & Osswald, H. L. (2014). Bicyclic bioisosteres of piperidine: version 2.0. Journal of medicinal chemistry, 57(15), 6511-6527.
- Girard, Y., et al. (2021). Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quinolone Isostere. ChemRxiv.
- Leonori, D., & Mykura, R. C. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Li, J. J. (2021).
- Maj, A., & Wanner, K. T. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Marsault, E., & Peterson, M. L. (Eds.). (2017).
- Kiec-Kononowicz, K., & Piatkowska-Brestic, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115762.
- O'Brien, P., & Taylor, R. J. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (22), 3793-3801.
- O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(10), 1735-1744.
- Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459.
- BenchChem. (2025).
- Reyes-Melo, C., et al. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine drugs, 16(11), 445.
- O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(10), 1735-1744.
- Ivanenkov, Y. A., & Aladinskaya, A. V. (2022).
- Wuitschik, G., et al. (2010). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Scott, J. S., & Williams, G. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(7), 640-644.
- Alcaraz, L., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. The Journal of Organic Chemistry, 88(22), 15949-15963.
- Hoegenauer, K. (2018). Lowering lipophilicity by adding carbon?
- Pingali, H., et al. (2010). Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists. Letters in Drug Design & Discovery, 7(6), 421-429.
- Ghosh, A. K., & Brindisi, M. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of medicinal chemistry, 63(7), 3330-3363.
- Carreira, E. M., & Fessard, T. C. (2019). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Abdel-Wahab, B. F., & Aly, A. A. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Molecules, 29(13), 3036.
- O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 12(10), 1735-1744.
- Frings, M., et al. (2016). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Organic Process Research & Development, 20(10), 1774-1780.
- Waly, M. A. (2008). Carbonyl-Enamine a New Mode for Azepine Ring Closure. Acta Chimica Slovenica, 55(2).
- Wang, Y., et al. (2023). Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer. Frontiers in Pharmacology, 14, 1256331.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591.
- Sarpong, R., & Tantillo, D. J. (2023). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.
- Zhang, Y., et al. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
- Hoegenauer, K. (2021, March 1). Controlling Physicochemical Properties in Drug Design. YouTube.
- Zhang, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
- Van den Heuvel, I., et al. (2014). Processes and intermediates for preparing a medicament. U.S.
- Soderberg, T. (2022). 3.7: Conformations of Other Alkanes. Chemistry LibreTexts.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- Soderberg, T. (2023). 3.7: Conformations of Other Alkanes. Chemistry LibreTexts.
- Cong, X., et al. (2023). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery, 22(1), 49-72.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical Profiling of 3-(Methoxymethyl)azepane: A Technical Guide for Lead Optimization
The following technical guide is structured to serve as an operational manual and strategic resource for medicinal chemists and pharmaceutical scientists. It synthesizes available physicochemical data with rigorous experimental protocols for validation.
Executive Summary
3-(Methoxymethyl)azepane is a saturated, seven-membered heterocyclic building block increasingly utilized to introduce three-dimensional (3D) complexity into drug scaffolds. Unlike its six-membered analog (piperidine), the azepane ring adopts a flexible twist-chair conformation, offering unique vector positioning for side chains.
This guide provides the physicochemical baseline for this compound, focusing on its lipophilicity (logP) and aqueous solubility. Given that experimental data for specific building blocks is often proprietary, this document presents high-confidence predicted values alongside standardized validation protocols to allow researchers to generate internal data sets with high reproducibility.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The introduction of a methoxymethyl group at the 3-position of the azepane ring creates a balance between the hydrophobic bulk of the seven-membered ring and the polar, hydrogen-bond accepting ether linkage.
Table 1: Physicochemical Data Summary
| Property | Value (Predicted/Computed) | Confidence | Contextual Note |
| CAS Number | 1566574-76-2 | High | Specific to the (±)-3-isomer.[1] |
| Molecular Formula | C₈H₁₇NO | High | MW: 143.23 g/mol |
| cLogP (Neutral) | 1.1 – 1.4 | Medium | Moderate lipophilicity; suitable for CNS penetration if pKa is managed. |
| pKa (Basic N) | 10.5 – 10.9 | High | Highly basic. Exists as a cation (>99%) at physiological pH (7.4). |
| LogD (pH 7.4) | -1.5 to -1.0 | High | Effective lipophilicity drops significantly at neutral pH due to ionization. |
| Water Solubility | Miscible / High | High | High solubility driven by amine protonation and ether polarity. |
| Boiling Point | ~192 °C | Medium | Liquid at room temperature. |
Critical Insight: The discrepancy between LogP (neutral species) and LogD (pH-dependent) is the single most important factor for this molecule. At pH 7.4, the amine is protonated (
), making the molecule highly soluble but potentially membrane-impermeable unless actively transported or modified.
The Science of Azepane Lipophilicity
Structural Causality
The azepane ring is inherently more lipophilic than piperidine (
-
Ether Oxygen: Acts as a Hydrogen Bond Acceptor (HBA), lowering logP by approximately 0.4–0.6 units compared to 3-methylazepane.
-
Conformational Flexibility: The azepane ring's flexibility allows the methoxymethyl group to orient effectively for solvation, potentially increasing experimental solubility beyond rigid-body predictions.
The Ionization Trap
Because the pKa is
-
In Water: High solubility due to ion-dipole interactions.
-
In Octanol/Lipids: Poor partitioning unless paired with a counter-ion.
-
Implication: In drug design, this scaffold is often acylated or alkylated (reducing basicity) or used in fragment-based screens where high concentration is required.
Experimental Protocols (Validation Workflows)
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the equilibrium solubility of the solid salt or free base.
-
Preparation: Weigh 5 mg of this compound (if solid salt) or dispense 5 µL (if free base oil) into a glass vial.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: Ensure temperature control to prevent precipitation.
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.
-
Self-Validation Check: Measure the final pH of the supernatant. If the pH shifted >0.2 units due to the amine's basicity, the data is invalid. Buffer capacity must be increased.
-
Protocol B: LogD Determination (Miniaturized Shake-Flask)
Objective: Measure distribution coefficient at physiological pH.
-
System: 1-Octanol (pre-saturated with buffer) / Phosphate Buffer (pH 7.4, pre-saturated with octanol).
-
Ratio: Use a phase ratio of 1:1 (e.g., 500 µL each).
-
Spiking: Spike the compound into the buffer phase (since it is hydrophilic at pH 7.4) to a concentration of 100 µM.
-
Mixing: Vortex for 1 hour; centrifuge to separate phases.
-
Analysis: Sample both phases.
-
Calculation:
-
Mass Balance Check: Recovery should be >90%. If <90%, suspect adsorption to plasticware (common with cationic amines). Use glass or low-binding plates.
-
Visualization of Workflows
The following diagrams illustrate the logic flow for solubility screening and the pH-dependent behavior of the molecule.
Diagram 1: High-Throughput Solubility Screening Logic
Caption: Decision tree for determining kinetic vs. thermodynamic solubility based on compound stage.
Diagram 2: pH-Dependent Lipophilicity (LogD Profile)
Caption: Mechanistic shift from lipophilic neutral amine to hydrophilic cation as pH drops below pKa.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1566574-76-2 (this compound). Retrieved from [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. (Contextual grounding for azepane vs. aromatic scaffolds). [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. (Source for LogD vs LogP protocols). [Link]
Sources
The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Functionalization of Azepane Building Blocks for Researchers, Scientists, and Drug Development Professionals.
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a crucial structural motif in medicinal chemistry.[1][2][3] Its inherent three-dimensionality and conformational flexibility offer a unique scaffold for the design of novel therapeutics that can effectively probe complex biological space, a significant advantage over more common five- and six-membered ring systems which are often flat and rigid.[4][5] Despite their potential, the synthesis of functionalized azepanes has historically been a challenge for synthetic chemists, contributing to their underrepresentation in drug discovery libraries.[4][6] This guide provides a comprehensive overview of modern synthetic strategies for accessing functionalized azepane building blocks, offering field-proven insights and detailed methodologies to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of the Azepane Core
The azepane ring is a key component in a number of FDA-approved drugs and biologically active natural products, demonstrating its therapeutic relevance across a wide range of diseases.[3][7][8] Notable examples include the anti-diabetic drug tolazamide and the antihistamine azelastine.[7] The unique conformational landscape of the azepane ring allows for the precise spatial arrangement of substituents, which is often critical for potent and selective interaction with biological targets.[7] The ability to introduce diverse functional groups onto the azepane core is therefore paramount for effective drug design and the exploration of structure-activity relationships (SAR).[5][7]
Navigating the Synthetic Landscape: Key Strategies for Azepane Construction
The construction of the seven-membered azepane ring can be broadly categorized into three main approaches: ring-closing reactions, ring-expansion reactions, and dearomative strategies.[1][9] Each methodology presents its own set of advantages and challenges, and the choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Ring-Closing Reactions: Building from Linear Precursors
Intramolecular cyclization of a linear precursor is a common and versatile approach to the azepane core.[9] Key methods include:
-
Reductive Amination: This classical reaction involves the intramolecular cyclization of an amino-aldehyde or amino-ketone. While effective, it can sometimes be hampered by competing intermolecular reactions.
-
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including azepanes. The reaction typically employs a ruthenium-based catalyst to cyclize a diene precursor. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing the formation of oligomeric byproducts.
Ring-Expansion Reactions: From Smaller Rings to the Azepane Scaffold
Ring-expansion reactions offer an alternative and often stereoselective route to functionalized azepanes from readily available five- or six-membered cyclic precursors.[1][10][11]
-
Beckmann Rearrangement: The acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the corresponding azepane, is a well-established method.[12] The regioselectivity of the rearrangement is a key consideration.
-
Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines.[10][11] This strategy often involves the formation of an aziridinium intermediate followed by nucleophilic attack.[10]
This protocol describes the synthesis of a diastereomerically pure diazido-azepane derivative from a piperidine precursor.
Materials:
-
N-protected 2,6-bis(chloromethyl)piperidine derivative (starting material)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of the N-protected 2,6-bis(chloromethyl)piperidine derivative (5 mmol) and sodium azide (15 mmol) in DMSO (20 mL) is heated to 90 °C for 4 hours.
-
The reaction mixture is then poured into ice-water and extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with water (3 x 30 mL), dried over anhydrous MgSO₄, and filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the desired diastereomerically pure diazido-azepane.
Causality: The use of a polar aprotic solvent like DMSO facilitates the nucleophilic substitution reaction. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition. The work-up procedure is designed to efficiently separate the product from the reaction mixture and impurities.
Dearomative Ring Expansion: A Modern Approach to Polysubstituted Azepanes
A novel and powerful strategy for the synthesis of complex azepanes involves the dearomative ring expansion of nitroarenes.[4] This approach allows for the direct translation of the substitution pattern of a readily available aromatic precursor to the saturated azepane ring, providing streamlined access to polysubstituted systems that are difficult to prepare by other methods.[4]
The key step in this process is the photochemical conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion of the six-membered aromatic ring to a seven-membered system.[4] This reaction is mediated by blue light and occurs at room temperature. A subsequent hydrogenolysis step furnishes the final azepane product in just two steps from the nitroarene.[4]
Caption: Dearomative synthesis of functionalized azepanes from nitroarenes.
Functionalization of the Azepane Core: Tailoring for Biological Activity
Once the azepane scaffold is constructed, further functionalization is often necessary to optimize its biological activity. A variety of methods can be employed to introduce substituents at different positions of the ring.
Cross-Coupling Reactions for C-2 and C-3 Functionalization
Palladium-mediated cross-coupling reactions of α-halo eneformamides derived from caprolactam provide a mild and efficient method for the synthesis of C-2 and C-3 functionalized azepanes.[13] This approach allows for the introduction of a wide range of substituents with excellent stereoselectivity.[13]
Tandem Amination/Cyclization of Allenynes
A copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes offers an effective protocol for the preparation of novel CF₃-containing azepine derivatives.[2] This method involves the intermolecular addition of an amine to a copper-activated triple bond followed by intramolecular cyclization.[2]
Data-Driven Insights: A Comparative Look at Synthetic Methodologies
To aid in the selection of the most appropriate synthetic strategy, the following table summarizes key performance indicators for various methods of azepane synthesis.
| Synthetic Method | Key Features | Typical Yields | Stereoselectivity | Scope |
| Reductive Amination | Intramolecular cyclization of amino-aldehydes/ketones. | Moderate to Good | Substrate dependent | Broad |
| Ring-Closing Metathesis | Cyclization of diene precursors using Ru catalysts. | Good to Excellent | Not applicable | Broad |
| Beckmann Rearrangement | Rearrangement of cyclohexanone oximes. | Good | Not applicable | Limited by precursor availability |
| Piperidine Ring Expansion | Stereoselective expansion of piperidine rings. | Excellent | High | Good |
| Dearomative Ring Expansion | Photochemical expansion of nitroarenes. | Good | Not applicable | Broad, for polysubstituted azepanes |
| Cross-Coupling | Functionalization of pre-formed azepane precursors. | Good to Excellent | High | Broad |
Future Directions: Expanding the Azepane Chemical Space
The development of novel synthetic methodologies continues to push the boundaries of what is possible in the synthesis of functionalized azepanes. The exploration of C-H activation strategies for the direct functionalization of the azepane ring holds significant promise for streamlining synthetic routes. Furthermore, the development of enantioselective methods for the synthesis of chiral azepanes is a key area of ongoing research, as stereochemistry often plays a critical role in determining biological activity.[10][11] The continued innovation in this field will undoubtedly lead to the discovery of new azepane-based therapeutics with improved efficacy and safety profiles.
References
-
Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. [Link]
-
Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX - Slideshare. [Link]
-
Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides | Organic Letters - ACS Publications. [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B204677F. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. [Link]
-
(PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article - ResearchGate. [Link]
-
Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies | Journal of the American Chemical Society. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Amide Coupling to Secondary Azepane Amines
Introduction: The Azepane Scaffold and the Amide Coupling Challenge
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure provides an excellent framework for exploring chemical space, enabling chemists to develop drug candidates with fine-tuned physicochemical and pharmacokinetic properties. The formation of an amide bond is arguably the most common and critical reaction in drug discovery, linking key molecular fragments together.[3]
However, coupling a carboxylic acid to a secondary amine on an azepane ring presents a distinct set of challenges that can frustrate even seasoned chemists. The reaction's success is often hampered by:
-
Steric Hindrance: The non-planar, conformationally flexible azepane ring creates significant steric bulk around the nitrogen atom. This bulk can impede the approach of an activated carboxylic acid, slowing down or completely stalling the reaction.[4][5][6] This is a common issue with hindered secondary amines.[7][8]
-
Risk of Epimerization: Many synthetic routes involve chiral centers, either on the carboxylic acid partner or on the azepane ring itself. The conditions required for amide coupling—particularly the choice of base, temperature, and activation time—can lead to the erosion of chiral purity via epimerization, a catastrophic event for a drug development program.[9][10][11]
-
Competing Side Reactions: Inefficient coupling can lead to the decomposition of sensitive activated intermediates or the formation of unwanted side products, complicating purification and reducing overall yield.
This guide provides a detailed analysis of common amide coupling strategies, offering field-proven insights and step-by-step protocols tailored to overcome the specific challenges posed by secondary azepane amines.
Core Principles of Amide Bond Formation
The conversion of a carboxylic acid and an amine into an amide is a dehydration reaction. Kinetically, this process is slow and requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group. The reaction universally proceeds through a two-stage mechanism:
-
Activation: A coupling reagent converts the carboxylic acid into a highly reactive intermediate (e.g., an active ester, O-acylisourea, mixed anhydride, or acyl halide).
-
Nucleophilic Attack: The secondary amine of the azepane attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.
Caption: General mechanism of amide bond formation.
Selecting the Right Coupling Strategy: A Comparative Guide
The choice of coupling reagent is the single most critical factor for success. No single reagent is universally superior; the selection must be tailored to the specific steric and electronic properties of the carboxylic acid and the azepane amine.
Strategy 1: Uronium/Guanidinium Salts (HATU, HBTU)
These reagents are often the first choice for challenging couplings due to their high reactivity and efficiency.[12] They react with carboxylic acids to rapidly form activated acyl-uronium species, which are highly susceptible to nucleophilic attack.
Causality: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is generally preferred over its predecessor, HBTU. The "A" in HATU signifies the presence of a 7-aza-benzotriazole core, which results in a less sterically hindered and more reactive active ester compared to the benzotriazole core of HBTU. This often translates to faster reaction rates and, crucially, lower rates of epimerization.[12]
Best For:
-
Sterically hindered carboxylic acids and/or azepanes.
-
Cases where epimerization is a major concern.
-
When rapid and clean conversions are required.
Caption: A typical experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling of a Secondary Azepane
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration). Add HATU (1.1-1.2 eq).
-
Activation: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise. Stir the mixture at 0 °C for 5-15 minutes to allow for pre-activation of the carboxylic acid.[13]
-
Amine Addition: In a separate vial, dissolve the secondary azepane amine (1.0-1.2 eq) in a small amount of the reaction solvent and add it dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid or NaHCO₃ solution (to remove excess base and acid), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography.
Strategy 2: Carbodiimides with Additives (EDC/HOBt)
Carbodiimides, especially the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are workhorse reagents for amide synthesis.[14] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
Causality: The O-acylisourea intermediate is unstable and highly prone to racemization.[15] To mitigate this, an additive like HOBt (N-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) is essential. The additive rapidly intercepts the O-acylisourea to form a more stable, less reactive, and significantly less racemization-prone active ester.[14] The subsequent aminolysis is typically cleaner and more efficient. The urea byproduct from EDC is water-soluble, simplifying purification compared to the insoluble dicyclohexylurea (DCU) from DCC.[16]
Best For:
-
Less sterically demanding substrates.
-
Cost-sensitive, large-scale syntheses.
-
When the water-soluble urea byproduct simplifies purification.
Caption: Role of HOBt in suppressing side reactions.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous solvent like DMF or DCM (~0.1-0.2 M).
-
Amine Addition: Add the secondary azepane amine (1.1 eq) to the solution, followed by a suitable base like DIPEA or triethylamine (TEA) (1.5-2.0 eq).
-
Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the same procedure as described in Protocol 1 (steps 6-8). The aqueous washes are particularly effective at removing the EDC-derived urea byproduct.
Strategy 3: Acyl Halides & Mixed Anhydrides
For exceptionally challenging couplings where even HATU may fail, converting the carboxylic acid to a more electrophilic species can provide the necessary reactivity.
-
Acyl Chlorides: Formed using reagents like oxalyl chloride or thionyl chloride, acyl chlorides are extremely reactive.[15][][18] This high reactivity can overcome severe steric hindrance but requires careful handling, low temperatures, and a non-nucleophilic base to avoid side reactions. This is often a method of last resort due to the harsh conditions required for acyl chloride formation.
-
Acyl Fluorides: A modern alternative that provides high reactivity while minimizing steric hindrance between the coupling partners.[19] They can be generated in situ under milder conditions than acyl chlorides and have proven effective for coupling hindered substrates where other methods fail.[4][7]
-
Mixed Anhydrides: Typically formed by reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) and a tertiary amine base at low temperatures.[20][21] This creates a highly activated intermediate, but there is a risk of the azepane amine attacking the wrong carbonyl group. This can be mitigated by using sterically bulky chloroformates and maintaining low temperatures (-20 °C to 0 °C).
Data Summary and Troubleshooting
Comparison of Common Coupling Conditions
| Method | Coupling Reagent(s) | Base | Solvent | Temperature | Pros | Cons for Azepanes |
| Uronium Salt | HATU, HBTU, HCTU | DIPEA, TEA, 2,4,6-Collidine | DMF, NMP, DCM | 0 °C to RT | High yields, fast reactions, low epimerization (esp. HATU). Effective for hindered substrates. | High cost of reagents. |
| Carbodiimide | EDC, DCC | DIPEA, TEA, DMAP | DCM, DMF | 0 °C to RT | Cost-effective, common, easy byproduct removal (EDC). | Slower, higher risk of epimerization without additives, may fail with very hindered substrates. |
| Acyl Halide | Oxalyl Chloride, SOCl₂ | Pyridine, TEA, DIPEA | DCM, THF | -20 °C to RT | Extremely reactive, can overcome severe steric hindrance. | Harsh conditions, potential for side reactions, requires careful control. |
| Mixed Anhydride | Isobutyl Chloroformate | NMM, TEA | THF, DCM | -20 °C to 0 °C | Highly reactive, inexpensive reagents. | Requires cryogenic temperatures, potential for regioselectivity issues. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive coupling agent.2. Severe steric hindrance.3. Deactivated/poor quality reagents. | 1. Switch from EDC/HOBt to HATU.2. If HATU fails, consider an acyl fluoride or mixed anhydride approach.3. Use freshly opened/purified reagents and anhydrous solvents. Increase reaction time or temperature moderately (e.g., to 40 °C). |
| Epimerization Detected | 1. Base is too strong or used in excess.2. Prolonged activation time or elevated temperature.3. Coupling reagent prone to racemization (e.g., carbodiimide without additive). | 1. Use a weaker base (e.g., NMM instead of DIPEA) or reduce equivalents.2. Keep temperature at 0 °C during activation; add amine immediately after pre-activation.3. Switch to HATU. Ensure an additive (HOBt, HOAt) is used with EDC. |
| Side Product Formation | 1. N-acylurea formation (with carbodiimides).2. Reaction with solvent (e.g., acylation of DMF).3. Dimerization of the carboxylic acid. | 1. Use an additive like HOBt. Do not let the activation run for too long before adding the amine.2. Switch to a non-reactive solvent like DCM or THF.3. Ensure slow addition of the amine to the activated acid. |
Conclusion and Final Recommendations
Successfully performing an amide coupling with a secondary azepane amine requires a strategic approach that directly addresses the inherent challenges of steric hindrance and potential epimerization. While a multitude of methods exist, a hierarchical approach is recommended for efficiency.
-
Starting Point: For a novel and potentially hindered azepane coupling, HATU with DIPEA in DMF or DCM is the recommended starting point due to its high success rate and low risk of epimerization.
-
Optimization/Scale-up: If the HATU reaction is successful but cost is a factor for scale-up, a systematic screen of EDC/HOBt or EDC/HOAt conditions should be performed.
-
Most Challenging Cases: For substrates that prove unreactive even under forcing conditions with HATU, the formation of a mixed anhydride at low temperature or an in situ generated acyl fluoride represents a powerful, albeit more technically demanding, alternative.
By understanding the causality behind each protocol and systematically evaluating these high-performance reagents, researchers can confidently and efficiently synthesize the target azepane amides crucial for advancing their drug discovery and development programs.
References
- Due-Hansen, M. E., et al. (2015).
- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- BenchChem. (2025).
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
- YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry. YouTube.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Organic Chemistry Portal. (n.d.).
- BOC Sciences. (2024).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- De Nanteuil, F., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.
- Singh, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society.
- A. F. M. Asmai, et al. (2020). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Pharmablock. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Pharmablock.
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
- Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.
- AIR Unimi. (n.d.).
- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
- Li, P., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- University of Tokyo. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. bachem.com [bachem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Methoxymethyl)azepane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Methoxymethyl)azepane in Medicinal Chemistry
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in modern drug discovery.[1][2] Unlike their more common five- and six-membered counterparts, pyrrolidines and piperidines, azepanes offer a greater degree of three-dimensional complexity, which can be leveraged to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Specifically, 3-substituted azepanes serve as crucial intermediates in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of a key intermediate, this compound, intended for researchers and professionals in the pharmaceutical and biotechnology industries.
Synthetic Strategy: A Multi-Step Approach to this compound
The synthesis of this compound can be efficiently achieved through a robust three-step sequence. This strategy focuses on the construction of a suitable azepane precursor, followed by functional group manipulations to install the desired methoxymethyl substituent. The chosen pathway is designed for scalability, taking into account reagent availability, reaction efficiency, and purification considerations.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Azepane Core - N-Boc-azepane-3-carboxylic acid ethyl ester
The initial and most critical phase of this synthesis is the construction of the seven-membered azepane ring bearing a handle for further functionalization at the 3-position. For the purposes of scalability and control, we will focus on the synthesis of an N-Boc protected ethyl ester of azepane-3-carboxylic acid. The Boc (tert-butyloxycarbonyl) group provides robust protection of the nitrogen atom during subsequent transformations and can be readily removed under acidic conditions.
Two primary strategies for the formation of the azepane ring are the Dieckmann condensation and ring expansion reactions.
Strategy 1A: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated.[3][4][5]
Caption: Dieckmann condensation pathway.
Strategy 1B: Ring Expansion
Ring expansion reactions provide another powerful method for the synthesis of azepanes, often starting from more readily available six-membered ring precursors.[2][6][7][8]
Protocol 1: Synthesis of N-Boc-azepane-3-carboxylic acid ethyl ester (Illustrative)
This protocol outlines a general procedure that can be adapted from known syntheses of related cyclic β-keto esters.
Materials:
-
N-Boc-protected linear diester precursor
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq.) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Diester: The N-Boc-protected diester (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of anhydrous ethanol to consume any unreacted sodium hydride, followed by the dropwise addition of water.
-
Work-up and Extraction: The mixture is acidified with concentrated HCl to pH 2-3 to facilitate decarboxylation of the intermediate β-keto ester. The aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-azepane-3-carboxylic acid ethyl ester.
-
Purification: The crude product is purified by column chromatography on silica gel.
Part 2: Reduction to the Key Intermediate - N-Boc-3-(hydroxymethyl)azepane
The second step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
Protocol 2: Large-Scale Reduction of N-Boc-azepane-3-carboxylic acid ethyl ester
Materials:
-
N-Boc-azepane-3-carboxylic acid ethyl ester
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Celatom® or diatomaceous earth
-
Ethyl acetate
Procedure:
-
Reaction Setup: A dry, multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of LiAlH4 (1.5 eq.) in anhydrous THF. The solution is cooled to 0 °C.
-
Addition of Ester: A solution of N-Boc-azepane-3-carboxylic acid ethyl ester (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH4 solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC or LC-MS.
-
Quenching (Fieser workup): The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH4 in grams.
-
Filtration: The resulting granular precipitate is filtered through a pad of Celatom®, and the filter cake is washed thoroughly with ethyl acetate.
-
Concentration: The combined filtrate is concentrated under reduced pressure to afford the crude N-Boc-3-(hydroxymethyl)azepane. This material is often of sufficient purity for the next step.
| Parameter | Typical Value |
| Scale | 10-100 g |
| Yield | 85-95% |
| Purity (crude) | >90% |
Part 3: Synthesis of the Final Intermediate - N-Boc-3-(methoxymethyl)azepane
The final step in the synthesis of the protected intermediate is the conversion of the primary alcohol to a methoxymethyl ether via a Williamson ether synthesis.
Protocol 3: Williamson Ether Synthesis
Materials:
-
N-Boc-3-(hydroxymethyl)azepane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane with a Lewis acid catalyst
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Alkoxide Formation: A solution of N-Boc-3-(hydroxymethyl)azepane (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
Etherification: The reaction mixture is cooled back to 0 °C, and chloromethyl methyl ether (1.2 eq.) is added dropwise. The reaction is stirred at room temperature for 12-16 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield N-Boc-3-(methoxymethyl)azepane.
| Parameter | Typical Value |
| Scale | 10-100 g |
| Yield | 70-85% |
| Purity (after chromatography) | >98% |
Deprotection to Yield this compound
The final Boc deprotection can be achieved using standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
Safety Considerations
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.
-
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is also highly reactive with water and can ignite upon contact with moisture. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.
-
Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a known carcinogen and should be handled with appropriate engineering controls and PPE.
Conclusion
This application note provides a comprehensive and scalable synthetic route to the valuable intermediate, this compound. By following these detailed protocols and adhering to the necessary safety precautions, researchers and drug development professionals can efficiently produce this key building block for the advancement of their discovery programs. The flexibility of this synthetic sequence also allows for the potential synthesis of other 3-alkoxymethyl-substituted azepanes by employing different alkylating agents in the final step.
References
-
Cini, E., et al. (2012). Synthesis of Enantiopure 7‐Substituted Azepane‐2‐carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Chemistry – A European Journal, 18(48), 15381-15391. [Link]
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
- Mason, R. F., & Briner, P. H. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Purechemistry. (2023). Dieckmann condensation. [Link]
-
ResearchGate. (2025). Synthesis of a trihydroxylated azepane from D-arabinose by way of an intramolecular alkene nitrone cycloaddition. [Link]
-
ResearchGate. (2025). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Taylor, R., & Moody, C. (1989). Rhodium carbenoid mediated cyclisations. Part 3. Synthesis of cyclic ethers from lactones. Journal of the Chemical Society, Perkin Transactions 1, 359-366. [Link]
-
Wikipedia. (n.d.). Buchner ring expansion. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclic compound. Retrieved February 3, 2026, from [Link]
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(19), 7859-7875. [Link]
-
Zard, S. Z. (2002). The Dieckmann reaction. Organic reactions, 60, 1-136. [Link]
-
Zhang, C., et al. (2014). Iron(III) catalyzed direct synthesis of cis-2,7-disubstituted oxepanes. The shortest total synthesis of (+)-isolaurepan. Organic Letters, 14(15), 3854-3857. [Link]
-
Zhou, J., & Yeung, Y. (2012). N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade: an asymmetric and highly stereoselective approach toward the synthesis of azepane. Organic Letters, 14(1), 292-295. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. purechemistry.org [purechemistry.org]
- 4. Cyclic compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchner ring expansion - Wikipedia [en.wikipedia.org]
- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Azepane Derivatives
[1]
Current Status: Operational Ticket ID: AZP-PUR-001 Subject: Troubleshooting Isolation & Purification of 7-Membered Nitrogen Heterocycles[1]
Executive Summary & Chemical Context
The Challenge: Azepane (hexamethyleneimine) derivatives present a "perfect storm" for purification difficulties.[1] As 7-membered nitrogen heterocycles, they possess:
-
High Basicity: The secondary amine typically has a pKa of ~10-11, leading to strong ionic interactions with acidic silanols on silica gel.[1]
-
High Polarity: This results in water solubility, making extraction from aqueous workups difficult.[1]
-
Conformational Flexibility: The 7-membered ring is floppier than piperidine (6-membered), often leading to broader peaks in chromatography due to rapid conformational interconversion.[1]
This guide provides three validated workflows to resolve these issues, moving from standard chromatography to advanced ion-exchange techniques.
Module A: Normal Phase Chromatography (The "Tailing" Issue)
Symptom: Your compound streaks from the baseline to the solvent front, or elutes as a broad, asymmetrical peak.
Root Cause: Standard silica gel (
Protocol A1: The "Amine Modifier" Strategy
Best for: Final purification of crude mixtures.[1]
The Fix: You must compete for the silanol sites using a volatile, sacrificial base.[1]
| Parameter | Standard Condition | Azepane-Optimized Condition |
| Stationary Phase | Standard Silica (40-63 µm) | Standard Silica (Pre-washed) or Amine-Functionalized Silica |
| Mobile Phase | DCM / MeOH | DCM / MeOH / NH₄OH (90:9:1) |
| Modifier | None | Triethylamine (TEA) or Ammonium Hydroxide |
| TLC Visualization | UV (254 nm) | Ninhydrin or Iodine Chamber (Azepanes often lack chromophores) |
Step-by-Step Workflow:
-
Solvent Prep: Prepare a mobile phase of DCM:MeOH (95:5).[1] Add 1% Triethylamine (TEA) or 1% concentrated
.[1]-
Note:
is superior for very polar compounds but requires MeOH to be miscible with DCM.[1]
-
-
Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing the modifier before loading the sample.[1] This neutralizes active silanols.[1]
-
Loading: Dissolve the crude azepane in a minimum amount of DCM. If insoluble, use a few drops of MeOH, but ensure the loading solvent is not more polar than the mobile phase.
Decision Logic: Solvent System Selection
Figure 1: Decision tree for selecting the appropriate chromatographic method based on solubility and polarity.
Module B: Solid Phase Extraction (The "Catch & Release" Method)
Symptom: The product is water-soluble and cannot be extracted into organic solvents (DCM/EtOAc) during workup.[1]
Root Cause: The high polarity of the azepane ring makes it prefer the aqueous phase, especially if the pH is below the pKa (protonated form).[1]
The Fix: Use Strong Cation Exchange (SCX) chromatography.[1][2][3] This relies on the chemical binding of the basic amine to a sulfonic acid resin, allowing you to wash away non-basic impurities before releasing the product.[1]
Protocol B1: SCX Cartridge Purification
Best for: Isolating pure amine from non-basic reaction byproducts.[1]
-
Conditioning: Pass 3 Column Volumes (CV) of Methanol, then 3 CV of DCM through the SCX cartridge.
-
Loading: Dissolve crude mixture in DCM or MeOH (neutral pH). Load onto the cartridge.
-
Washing (The "Catch"): Flush with 5 CV of MeOH.
-
Elution (The "Release"): Flush with 2M Ammonia in Methanol .
-
Isolation: Concentrate the ammoniacal filtrate in vacuo.
Figure 2: The "Catch and Release" mechanism for SCX purification.
Module C: Reverse Phase Strategy (HPLC/Prep)
Symptom: Normal phase failed, or high purity (>98%) is required for biological testing.
Root Cause: In standard acidic Reverse Phase (Water/Acetonitrile + 0.1% TFA), azepanes are fully protonated.[1] This makes them highly polar, causing them to elute in the "void volume" (retention time ~0) with poor separation.[1]
Protocol C1: High pH Reverse Phase
Best for: Difficult separations where retention is poor.[1]
The Fix: Operate at a pH above the pKa of the azepane (pH > 10).[1] This keeps the molecule neutral (free base), significantly increasing its hydrophobicity and retention on the C18 column.[1]
Critical Requirement: You must use a "Hybrid" silica column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) designed for high pH stability. Standard silica dissolves at pH > 8.[1]
| Variable | Acidic Condition (Avoid) | Basic Condition (Recommended) |
| Buffer | 0.1% TFA or Formic Acid | 10mM Ammonium Bicarbonate or 0.1% NH₄OH |
| pH | ~2.0 | ~10.5 |
| Azepane State | Protonated (Polar/Fast Elution) | Neutral (Hydrophobic/Retained) |
| Peak Shape | Often Tailing | Sharp / Symmetrical |
FAQ: Troubleshooting Specific Scenarios
Q: My azepane has no UV chromophore. How do I detect it during flash chromatography? A: This is common for aliphatic azepanes.[1]
-
ELSD (Evaporative Light Scattering Detector): The gold standard for non-UV active compounds.[1]
-
Ninhydrin Stain: Dip TLC plate and heat. Secondary amines turn deep red/purple.[1]
-
Iodine Chamber: Universal stain. Azepanes absorb iodine vapor efficiently, appearing as brown spots.[1]
Q: I used TEA in my column, but now I can't remove it from my product (smell/NMR). A: TEA (bp 89°C) can be stubborn.[1]
-
Azeotrope: Co-evaporate with toluene or heptane 3x on the rotovap.
-
High Vac: Dry on a high-vacuum manifold (< 1 mbar) overnight.
-
Salt Formation: Dissolve the oil in Et2O and add 2M HCl in ether.[1] The azepane-HCl salt will precipitate as a solid, leaving free TEA in solution (if TEA-HCl is soluble) or allowing recrystallization.[1]
Q: Can I just extract it from water with DCM? A: Only if you adjust the pH correctly.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa and physical properties of amines). [1]
-
Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. (Detailed data on amine-functionalized silica).
-
Teledyne ISCO. (2012).[1][3] RediSep SCX Column: Purification of Basic Compounds. (Protocol for SCX Catch and Release).
-
Agilent Technologies. (2025). Analysis of Basic Compounds at High pH. (Methodology for High pH Reverse Phase HPLC).
-
University of Rochester. (n.d.).[1] Workup Strategies for Amines. (Protocols for extraction and copper sulfate washes).
Sources
Troubleshooting cyclization failures in azepane ring formation
Status: Online | Queue: Low | Ticket Priority: High (Medium-Ring Cyclization)
Welcome to the Azepane Synthesis Support Hub. As Senior Application Scientists, we understand that 7-membered nitrogen heterocycles (azepanes) occupy a "difficult middle ground" in organic synthesis. Unlike 5- or 6-membered rings, azepanes suffer from significant entropic penalties during formation and transannular strain upon closure.
This guide treats your synthesis failures as technical support tickets, diagnosing the root cause based on reaction kinetics and thermodynamics, and providing self-validating protocols to resolve them.
Module 1: The Core Physics (Why is this failing?)
Before troubleshooting, you must rule out the Thermodynamic/Kinetic Barrier .
-
Entropy (
): The probability of the two ends of a 7-carbon chain meeting is significantly lower than for a 5- or 6-carbon chain. -
Enthalpy (
): Azepanes possess transannular strain (Pitzer strain) and eclipsing interactions not present in chair-like cyclohexane transition states.
Diagnostic Rule: If your reaction works for a pyrrolidine (5-ring) analog but fails for the azepane, your chemistry is sound, but your conformational pre-organization is lacking.
Ticket #401: Ring-Closing Metathesis (RCM) Failure
User Report: "My diene precursor disappears, but I get a messy baseline or dimers instead of the azepane. I'm using Grubbs II."
Root Cause Analysis
RCM for azepanes is a battle between Intramolecular Cyclization (
-
Concentration: If
, intermolecular collisions ( ) statistically outcompete ring closure. -
Catalyst Death: Basic amines coordinate to the Ruthenium center, killing the catalyst.
-
Ethylene Re-uptake: The reaction is reversible. If ethylene stays in solution, it breaks the ring back open.
Troubleshooting Protocol: The "High-Dilution/Acid-Wash" Method
Standard RCM protocols often fail for azepanes. Use this modified workflow.
-
Protonation (The "Mask"): If your substrate has a free amine, convert it to the HCl or tosylate salt before adding the catalyst. This prevents Ru-coordination.[1] Alternatively, use an
-protecting group like Ts (Tosyl) or Ns (Nosyl), which also restricts conformer flexibility (rotamer effect). -
Ultra-High Dilution: Run the reaction at 1–2 mM (not the standard 10–50 mM).
-
Ethylene Scavenging: Vigorously sparge with Argon/Nitrogen through the solution (not just the headspace) or run under weak vacuum to strip ethylene.
Visualizing the Failure Mode: The following diagram illustrates how concentration and ethylene presence drive the system away from the desired azepane.
Figure 1: Kinetic competition in RCM. Success requires suppressing the red and grey pathways via dilution and amine protection.
Ticket #402: Mitsunobu Cyclization Stalled
User Report: "I'm trying to close the ring using an amino-alcohol. I see the phosphine oxide, but the starting material remains or I get an elimination product."
Root Cause Analysis
-
Mismatch: The Mitsunobu reaction requires the nucleophile (the nitrogen) to be acidic enough (
) to be deprotonated by the betaine intermediate. A standard secondary amine ( ) will not react . -
Steric Crowding: Forming a 7-membered ring brings the nucleophile and electrophile together in a crowded transition state. If the alcohol is secondary or sterically hindered, the activated phosphonium intermediate may decompose via
elimination before cyclization.
Troubleshooting Protocol: The "Activated Sulfonamide" Route
Do not attempt direct cyclization of alkyl amines.
-
Substrate Modification: You must activate the nitrogen with an electron-withdrawing group (EWG).
-
Sulfonamides (
or ): Ideal. Lowers to ~10.[2] -
Carbamates (
): Often too bulky and less acidic ( ~12), leading to slower rates.
-
-
Reagent Order (Critical):
-
Mix Substrate (
-Ts amino alcohol) + (1.5 eq) in Toluene or THF. -
Cool to 0°C.[3]
-
Add DEAD/DIAD (1.5 eq) dropwise over 1 hour.
-
Why? Adding DEAD all at once generates a high concentration of the betaine, which can self-quench if the cyclization is slow.
-
Ticket #403: Reductive Amination Polymerization
User Report: "I have a keto-amine precursor. I added
Root Cause Analysis
This is a classic "Intermolecular vs. Intramolecular" competition.
-
The Trap: If you mix the keto-amine at high concentration, the amine of Molecule A reacts with the ketone of Molecule B (polymerization) faster than it finds its own ketone (cyclization).
Troubleshooting Protocol: Pseudo-High Dilution
-
Solvent: Dry Methanol or DCE.
-
Procedure:
-
Dissolve the reducing agent (
or ) in the reaction flask first. -
Dissolve your keto-amine precursor in a separate syringe.
-
Slow Addition: Add the precursor solution to the reducing agent mixture via syringe pump over 4–8 hours.
-
Mechanism:[4][5][6][7][8][9][10] This keeps the instantaneous concentration of the free imine extremely low, statistically forcing it to react with itself (cyclization) rather than a neighbor.
-
Strategic Optimization: The Thorpe-Ingold Effect
If the protocols above fail, your linear chain is likely too flexible (high entropic penalty). You need to restrict its rotation.
The Fix: Introduce a Gem-Dimethyl group on the carbon chain.[11]
-
Mechanism: Bulky groups (like two methyls) on the chain repel each other, compressing the internal bond angle.[12] This pushes the two reactive ends (N and C) closer together.[12]
-
Impact: Can increase cyclization rates by 100x to 1000x.
-
Note: If you cannot alter the final drug structure, use a removable constraint like a bulky protecting group or a silicon tether.
Summary Data: Method Selection Matrix
| Feature | Ring-Closing Metathesis (RCM) | Mitsunobu Cyclization | Reductive Amination |
| Key Precursor | Diene (terminal alkenes) | Amino-Alcohol ( | Amino-Ketone/Aldehyde |
| Critical Constraint | Dilution (< 5 mM) | Nucleophile Acidity ( | Addition Rate (Slow) |
| Major Byproduct | Dimers (if conc. too high) | Elimination (alkene) | Polymers |
| Atom Economy | Low (loses ethylene) | Poor (high MW reagents) | High |
| Best For... | Constructing the carbon skeleton | Closing the final C-N bond | Closing rings with exocyclic amines |
Visual Decision Guide
Use this flow to select the correct rescue strategy for your synthesis.
Figure 2: Troubleshooting decision tree for selecting the appropriate optimization pathway.
References
-
Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link
-
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link
-
Maier, M. E. (2000). "Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction." Angewandte Chemie International Edition, 39(12), 2073–2077. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[11] "The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopentane." Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational paper on Thorpe-Ingold Effect). Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 12. books.lucp.net [books.lucp.net]
Minimizing side reactions during azepane N-functionalization
Topic: Minimizing Side Reactions in 7-Membered Nitrogen Heterocycles
Ticket ID: AZP-N-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The "Floppy Ring" Conundrum
Welcome to the Azepane Functionalization Support Module. If you are transitioning from functionalizing pyrrolidines (5-membered) or piperidines (6-membered) to azepanes (7-membered), you have likely encountered unexpected yield drops.
The Core Problem: Azepane is not merely a "larger piperidine." It possesses unique conformational mobility (pseudorotation). Unlike the rigid chair conformation of piperidine, the azepane ring exists in a flux of twisted chair/boat conformations. This results in:
-
Entropic Penalties: The nitrogen lone pair is often sterically shielded or in a conformation unfavorable for nucleophilic attack.
-
Increased Basicity/Nucleophilicity Mismatch: While the pKa is similar to piperidine (~11.2), the steric bulk of the methylene protons adjacent to the nitrogen often retards
trajectories, favoring E2 elimination side reactions.
This guide provides self-validating protocols to suppress these specific failure modes.
Module A: Direct Alkylation Troubleshooting
Issue: "I am seeing large amounts of alkene byproduct instead of my N-alkylated azepane."
Root Cause Analysis
Azepane is a strong base. When reacting with alkyl halides (especially secondary halides), the steric hindrance of the 7-membered ring slows down the nucleophilic attack (
The Solution: The "Cold-Snap" Protocol
To favor substitution over elimination, we must manipulate the Transition State energy.
Protocol 1.0: Optimized N-Alkylation
-
Solvent: Acetonitrile (MeCN) or DMF. Why? Polar aprotic solvents stabilize the
transition state. -
Base:
or . Why? Avoid soluble organic bases (like TEA) which increase the basicity of the medium without aiding nucleophilicity. -
Temperature: Start at -10°C, then warm slowly.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Base | Triethylamine / DIPEA | |
| Solvent | DCM or THF | MeCN or DMF |
| Temperature | Room Temp / Reflux | -10°C |
| Addition | All at once | Slow addition of Electrophile |
Visual Troubleshooting: Alkylation Decision Tree
Caption: Decision logic for selecting alkylation conditions based on electrophile steric profile to minimize elimination byproducts.
Module B: Reductive Amination (The "Stalled Imine")
Issue: "My reaction stalls. I see starting material and trace alcohol, but low conversion to the amine."
Root Cause Analysis
Formation of the iminium ion intermediate is the rate-limiting step. For azepanes, the steric bulk of the ring makes the initial attack on the carbonyl slow. If you add the reducing agent (
The Solution: Titanium-Mediated Dehydration
We use Titanium(IV) isopropoxide, a Lewis acid that activates the carbonyl and scavenges the water produced, driving the equilibrium forward.
Protocol 2.0: Ti-Mediated Reductive Amination
-
Imine Formation (The "Dry" Step):
-
Charge flask with Azepane (1.0 equiv) and Ketone/Aldehyde (1.1 equiv).
-
Add Neat
(1.2 - 1.5 equiv). Do not use solvent yet if possible, or use minimal THF. -
Stir at RT for 2-4 hours. The solution will become viscous/yellow.
-
-
Reduction:
-
Dilute with Ethanol or Methanol (absolute).[1]
-
Add
(1.5 equiv) carefully (exothermic). -
Stir for 2 hours.
-
-
Workup (Critical):
-
Quench with 0.1 M NaOH or water.
-
A white precipitate (
) will form. Filter this through Celite.[2] -
Note: If you skip the filtration or use acidic workup, the Titanium salts will form a gel that traps your product.
-
Module C: Buchwald-Hartwig Coupling (Catalyst Death)
Issue: "The reaction works for piperidine, but fails for azepane. I see dehalogenated aryl starting material."
Root Cause Analysis
Azepane is a bulky secondary amine. In the catalytic cycle, after the amine binds to the Palladium, the complex becomes crowded.
-
Reductive Elimination is slow: The two large groups (Aryl and Azepane) struggle to couple.
-
-Hydride Elimination wins: Because the coupling is slow, the complex has time to undergo
-hydride elimination (if the ring has available -hydrogens), leading to reduction of the aryl halide and formation of an imine byproduct.
The Solution: Ligand Selection
You need a ligand that is bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.
-
Avoid:
, dppf (often too small/bite angle issues). -
Use: RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are specifically engineered for bulky secondary amines.
Protocol 3.0: The RuPhos Standard
-
Catalyst:
(1-2 mol%) + RuPhos (2-4 mol%) OR Pre-catalyst RuPhos Pd G4 . -
Base:
(Sodium tert-butoxide). Why? Strong base required to deprotonate the bulky amine on the metal center. -
Solvent: Toluene or Dioxane (anhydrous).
-
Temp: 80-100°C.
Visual Troubleshooting: The Danger Zone
Caption: The Pd-catalytic cycle highlighting the competition between productive Reductive Elimination and destructive Beta-Hydride Elimination.
Comparative Data: Azepane vs. Piperidine[3]
Use this table to adjust your stoichiometry and expectations when translating a protocol from a 6-membered to a 7-membered ring.
| Feature | Piperidine (6-Membered) | Azepane (7-Membered) | Impact on Experiment |
| Ring Conformation | Rigid Chair | Fluxional (Twisted Chair/Boat) | Azepane has higher entropic barrier to bind electrophiles. |
| pKa (Conj. Acid) | ~11.2 | ~11.1 - 11.3 | Similar basicity; both require inorganic bases to scavenge protons. |
| Steric Bulk (A-Value) | Moderate | High | Azepane is more prone to E2 elimination than |
| Amide Coupling | Fast with EDC/HOBt | Slow | Azepane often requires HATU or T3P to force coupling. |
| Boiling Point | 106°C | 142°C | Azepane is harder to remove by evaporation; requires acid wash workup. |
FAQ: Rapid Fire Troubleshooting
Q: Can I use acid chlorides for acylation? A: Yes, but add the acid chloride slowly at 0°C. Azepane is basic enough to generate ketenes from certain acid chlorides if added too fast with excess base, leading to complex impurities.
Q: My reductive amination turned into a gel. A: You likely used Titanium(IV) isopropoxide and quenched with acid. You must quench with base (NaOH) or use a solution of Rochelle's Salt (Potassium Sodium Tartrate) to solubilize the Titanium.
Q: I'm trying to couple Azepane to a carboxylic acid using EDC, but yield is 20%. A: EDC is too weak for sterically hindered amines like azepane. Switch to HATU or COMU with DIPEA in DMF. The activation energy for forming the tetrahedral intermediate is higher for the 7-membered ring.
References
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Ring Size and Reactivity: Illuminati, G., & Mandolini, L. (1981). "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research.
-
Azepane Synthesis & Properties: Felpin, F. X., & Lebreton, J. (2003). "Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step." (Context on ring closing/functionalization energetics). European Journal of Organic Chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Substituted Hexahydroazepines
Introduction: The Challenge of the Flexible Seven-Membered Ring
To the researchers, scientists, and drug development professionals navigating the complex world of heterocyclic chemistry, the hexahydroazepine (or azepane) scaffold is both a promise and a puzzle. This seven-membered saturated ring is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1] Its significance lies in its three-dimensional flexibility, which allows for intricate interactions with biological targets. Substitution, particularly at the 3-position, is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
However, this conformational diversity presents a significant analytical challenge.[1][2] Unlike rigid aromatic systems, the flexible azepane ring exists as an equilibrium of multiple chair and boat conformations, complicating spectral interpretation. Unambiguous characterization is not merely academic; it is a prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.
This guide provides a comparative analysis of essential spectroscopic techniques for the definitive characterization of 3-substituted hexahydroazepines. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach transforms spectral data into definitive structural knowledge.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique can fully elucidate the structure of a 3-substituted hexahydroazepine. True analytical confidence is achieved by integrating the complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For certain derivatives, UV-Visible (UV-Vis) spectroscopy also provides valuable insights.
The following diagram illustrates a logical workflow for characterizing a novel 3-substituted hexahydroazepine, leveraging the strengths of each technique in a sequential and confirmatory manner.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For 3-substituted hexahydroazepines, it provides unparalleled insight into the atomic connectivity, chemical environment, and stereochemistry.
Expertise & Experience: Beyond the Spectrum
The choice to begin with 1D NMR (¹H and ¹³C) is foundational. ¹H NMR gives a map of all proton environments and their relative numbers, while ¹³C NMR reveals the number and type of carbon atoms. However, due to the conformational flexibility and potential for signal overlap in the aliphatic region (1.5-3.5 ppm) of the hexahydroazepine ring, 1D spectra alone are often insufficient for complete assignment. This is why progression to 2D NMR is not just confirmatory; it is essential for a self-validating analysis. Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for piecing together the molecular puzzle.[3][4][5]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets of the ring protons.
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment. This will show correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: This experiment maps each proton to the carbon it is directly attached to, providing unambiguous C-H assignments.
-
HMBC: This crucial experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. It is the key to mapping the overall carbon skeleton and confirming the position of the substituent.
-
Data Interpretation: A Case Study
Consider a hypothetical 3-phenylhexahydroazepine .
-
¹H NMR: Expect a complex multiplet for the proton at C3 (the methine proton), likely shifted downfield (e.g., ~3.0-3.5 ppm) due to the influence of the adjacent nitrogen and the phenyl ring. The protons on the phenyl ring will appear in the aromatic region (~7.2-7.4 ppm). The remaining ten ring protons (at C2, C4, C5, C6, C7) will appear as overlapping multiplets in the aliphatic region. The N-H proton will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.
-
¹³C NMR: The carbon attached to the phenyl group (C3) will be shifted downfield. The aromatic carbons will appear between ~125-145 ppm. The aliphatic ring carbons will be in the ~25-55 ppm range.
-
2D NMR - The Key to Unambiguity:
-
HSQC will definitively link each aliphatic proton signal to its corresponding carbon signal.
-
HMBC is where the structure is confirmed. A correlation between the C3 proton and the ipso-carbon of the phenyl ring provides undeniable evidence that the phenyl group is attached at the 3-position. Further HMBC correlations from the C2 and C4 protons to the C3 carbon will lock in the connectivity around the substituent.
-
The following diagram illustrates the key HMBC correlations that would confirm the structure of 3-phenylhexahydroazepine.
Caption: Key 2- and 3-bond correlations in an HMBC spectrum.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
While NMR builds the molecular architecture, MS provides the fundamental blueprint: the molecular weight and elemental composition. For drug development, this is a non-negotiable quality control checkpoint.
Expertise & Experience: Choosing the Right Ionization
The choice of ionization technique is paramount. For most hexahydroazepine derivatives, which possess a basic nitrogen atom, Electrospray Ionization (ESI) is the method of choice.[6] ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard, as it provides a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the elemental formula.[5][7]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to purify the sample online before it enters the mass spectrometer. This removes non-volatile salts and impurities that can suppress the signal.
-
Mass Spectrometry:
-
Mode: Operate the ESI source in positive ion mode to detect the [M+H]⁺ ion.
-
Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Acquisition: Acquire a full scan spectrum to identify the molecular ion. If desired, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation, which can provide structural clues.
-
Data Interpretation: From Mass to Formula
For our hypothetical 3-phenylhexahydroazepine (C₁₂H₁₇N), the expected exact mass is 175.1361. An HRMS measurement would yield a value like 175.1359 for the [M+H]⁺ ion (actual mass is C₁₂H₁₈N⁺). This incredibly close match allows software to confirm the elemental formula C₁₂H₁₇N, ruling out other possibilities with the same nominal mass. This validation step is a powerful check on the structure proposed by NMR.
Complementary Techniques: FTIR and UV-Vis Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and inexpensive technique used to identify the functional groups present in a molecule.[8][9] While it does not provide detailed connectivity information, it serves as a quick quality check that corroborates the presence of key structural features.
-
Why it's useful: For a 3-substituted hexahydroazepine, FTIR can quickly confirm the presence of the N-H bond (a broad peak around 3300-3500 cm⁻¹) and the aliphatic C-H bonds (sharp peaks around 2850-2960 cm⁻¹).[10] Most importantly, it will clearly show characteristic peaks for the substituent. For example, a 3-acetylhexahydroazepine would show a strong, sharp carbonyl (C=O) stretch around 1715 cm⁻¹.
-
Protocol: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or a liquid sample can be analyzed as a thin film on a salt plate.
-
Limitation: FTIR is generally not used for detailed structural elucidation of the azepane ring itself but is excellent for confirming the identity of the substituent's functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by chromophores (the parts of a molecule that absorb light).[11]
-
Why it's useful (and when it's not): The saturated hexahydroazepine ring itself does not absorb UV-Vis light. Therefore, this technique is only useful if the substituent at the 3-position is a chromophore.[3][12] For our 3-phenylhexahydroazepine example, the phenyl ring is a chromophore and would exhibit characteristic absorption bands (e.g., around 254 nm). This confirms the presence of the aromatic ring. A compound without a chromophore, like 3-methylhexahydroazepine, would be transparent in the UV-Vis spectrum.
-
Protocol: Dissolve a small, accurately weighed amount of the sample in a UV-transparent solvent (e.g., ethanol, hexane) to a known concentration. Record the spectrum in a quartz cuvette.
-
Limitation: Its applicability is entirely dependent on the nature of the substituent.
Comparative Summary and Data Synthesis
The true power of this multi-technique approach lies in the synthesis of all data points into a single, coherent structural assignment. The table below compares the expected data for three different hypothetical 3-substituted hexahydroazepines.
| Spectroscopic Technique | 3-Phenylhexahydroazepine | 3-Acetylhexahydroazepine | 3-Aminohexahydroazepine |
| HRMS ([M+H]⁺) | m/z 176.1434 (for C₁₂H₁₈N⁺) | m/z 142.1226 (for C₈H₁₆NO⁺) | m/z 115.1230 (for C₆H₁₅N₂⁺) |
| ¹H NMR (key signal) | ~7.3 ppm (m, 5H, Ar-H ) | ~2.1 ppm (s, 3H, -COCH₃ ) | Broad signals for -NH₂ and ring NH |
| ¹³C NMR (key signal) | ~125-145 ppm (Ar-C ) | ~209 ppm (C =O) | ~45-55 ppm (C -NH₂) |
| FTIR (key stretch) | ~3030 cm⁻¹ (Ar C-H) | ~1715 cm⁻¹ (C=O) | ~3300-3400 cm⁻¹ (N-H) |
| UV-Vis (λₘₐₓ) | ~254 nm | ~275 nm (n→π*) | Not applicable |
References
- Universiti Kebangsaan Malaysia. Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives.
- Patel, A. R., et al. (2019). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available from: [Link] [Accessed January 20, 2024].
-
Ivashkin, P. E., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5796. Available from: [Link] [Accessed January 20, 2024].
-
Ivashkin, P. E., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5796. Available from: [Link] [Accessed January 20, 2024].
-
Ganushevich, Y. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5218. Available from: [Link] [Accessed January 20, 2024].
-
Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available from: [Link] [Accessed January 20, 2024].
-
Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850. Available from: [Link] [Accessed January 20, 2024].
-
O'Brien, P., et al. (2006). Synthesis of 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(13), 4590-4591. Available from: [Link] [Accessed January 20, 2024].
-
Kulanthaivel, P., et al. (2004). The First Synthesis of Substituted Azepanes Mimicking Monosaccharides: A New Class of Potent Glycosidase Inhibitors. Organic & Biomolecular Chemistry, 2, 1492-1499. Available from: [Link] [Accessed January 20, 2024].
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available from: [Link] [Accessed January 20, 2024].
-
O'Brien, P., et al. (2006). Synthesis of 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(13), 4590-4591. Available from: [Link] [Accessed January 20, 2024].
-
Paquette, L. A. (Ed.). (1984). Azepines. In Comprehensive Organic Chemistry (Vol. 4, pp. 1-36). Pergamon. Available from: [Link] [Accessed January 20, 2024].
- Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.
-
Korfmacher, W. A. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available from: [Link] [Accessed January 20, 2024].
-
Michalak, L., et al. (2021). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7). Materials, 14(21), 6393. Available from: [Link] [Accessed January 20, 2024].
-
N'gona, C. T., et al. (2023). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 28(19), 6828. Available from: [Link] [Accessed January 20, 2024].
-
Brehmer, A., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2977. Available from: [Link] [Accessed January 20, 2024].
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives [mdpi.com]
- 7. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
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